N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-methyloxalamide

Description

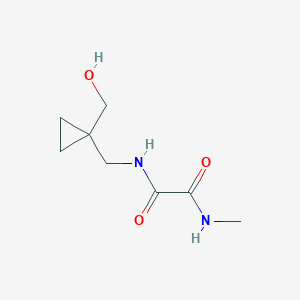

N1-((1-(Hydroxymethyl)cyclopropyl)methyl)-N2-methyloxalamide is a structurally complex oxalamide derivative. Its core structure consists of an oxalamide backbone (N1-C(=O)-C(=O)-N2), with two distinct substituents:

- N1-substituent: A (1-(hydroxymethyl)cyclopropyl)methyl group, featuring a strained cyclopropane ring with a hydroxymethyl moiety.

- N2-substituent: A simple methyl group.

The cyclopropane ring introduces significant steric strain, which may influence chemical stability and reactivity.

Properties

IUPAC Name |

N'-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-methyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-9-6(12)7(13)10-4-8(5-11)2-3-8/h11H,2-5H2,1H3,(H,9,12)(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSMTCHJZXPCCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC1(CC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-methyloxalamide typically involves the reaction of cyclopropylmethylamine with oxalyl chloride, followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-methyloxalamide undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxalamide moiety can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and hydroxymethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield cyclopropylcarboxylic acid, while reduction of the oxalamide moiety can produce cyclopropylmethylamine derivatives.

Scientific Research Applications

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-methyloxalamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-methyloxalamide involves its interaction with specific molecular targets and pathways. The compound’s cyclopropyl group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The hydroxymethyl and oxalamide moieties may also contribute to its biological effects by forming hydrogen bonds and other interactions with target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-methyloxalamide with a structurally related oxalamide, N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (identified in JECFA specifications ):

| Feature | This compound | N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide |

|---|---|---|

| N1 Substituent | Cyclopropane ring with hydroxymethyl | Aromatic benzyl group (2-methoxy-4-methyl substitution) |

| N2 Substituent | Methyl group | Pyridinyl-ethyl group (5-methyl substitution) |

| Key Functional Groups | Hydroxymethyl, cyclopropane | Methoxy, methylbenzyl, pyridine |

| Polarity | Moderate (hydroxymethyl enhances solubility) | Low (aromatic and pyridine groups dominate) |

| Stereoelectronic Effects | Cyclopropane strain may increase reactivity | Aromatic conjugation stabilizes electronic structure |

Physicochemical Properties

- Solubility : The hydroxymethyl group in the target compound likely improves water solubility compared to the lipophilic benzyl and pyridine groups in the JECFA analog.

- Stability : The strained cyclopropane ring may render the target compound more reactive under acidic or thermal conditions, whereas the aromatic substituents in the JECFA compound could enhance stability.

- Molecular Weight : The JECFA compound (with benzyl and pyridine groups) has a higher molecular weight (~370 g/mol) compared to the cyclopropane-containing analog (~240 g/mol, estimated).

Biological Activity

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-methyloxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by case studies and research findings.

Structural Overview

The compound belongs to the oxalamide family, characterized by a cyclopropyl group with a hydroxymethyl substituent and a methyloxalamide moiety. The presence of these functional groups is believed to enhance its interaction with various biological targets, making it a candidate for drug discovery.

This compound exhibits promising interactions with several biological macromolecules, including enzymes and receptors. Its cyclopropyl group contributes rigidity, which is advantageous for binding affinity, while the dimethylamino group facilitates hydrogen bonding and electrostatic interactions that stabilize the compound-target complex. The oxalamide moiety may also act as a chelating agent, coordinating with metal ions in biological systems.

Pharmacological Potential

Preliminary studies indicate that this compound may play a role in treating neurological disorders and various cancers. Its ability to form stable complexes with biological targets suggests potential applications in pharmacological evaluations aimed at understanding its therapeutic efficacy.

In Vitro Studies

In vitro studies have shown that this compound can inhibit specific enzyme activities, indicating its potential as an enzyme probe. For instance, compounds structurally related to this oxalamide have demonstrated selective inhibition of monoamine oxidase (MAO) and cholinesterase (ChE), which are critical in neurodegenerative diseases .

| Compound | Target Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|---|

| Compound A | MAO-B | 0.212 | Competitive |

| Compound B | AChE | 0.264 | Mixed-type |

| This compound | TBD | TBD | TBD |

The synthesis of this compound typically involves multi-step chemical reactions that incorporate cyclopropyl and oxalamide functionalities. The synthetic route is crucial for optimizing yield and purity, which directly affects biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.